![molecular formula C20H18N4O3 B5501987 (3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)

(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis processes of related compounds often involve complex reactions that yield heterocyclic compounds with triazole and pyridine units. For example, the synthesis of rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves chiral chromatography and hydrogenation in the presence of Pd/C in methanol, leading to the title compound with defined stereochemistry (Huichun Zhu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography and density functional theory (DFT) to determine the geometry and electronic structure of the compounds. For instance, a study on 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one revealed its molecular geometry through X-ray diffraction and confirmed by DFT, highlighting the importance of theoretical and experimental harmony in structural characterization (Mecit Özdemir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of products depending on the reactants and conditions. For example, the reaction of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones with benzoic acid hydrazide resulted in 4-aroylhydrazono-2-methyl-5-oxo-1-phenyl-3-phenylaminooxalylpyrrolidine-2-carboxylates, showcasing the compounds' reactivity and potential for generating diverse chemical structures (V. L. Gein et al., 2012).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are often related to the compound's molecular structure and intermolecular interactions. Analysis of crystal structures and supramolecular constructs can provide insights into the physical properties and stability of these compounds. A study on derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine identified trends in intermolecular contact patterns and packing arrangements, which are crucial for understanding their crystallization behavior and physical properties (K. M. Tawfiq et al., 2014).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

- Synthetic Methodologies : The synthesis of pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, including compounds with benzoyl and triazolyl groups, has been extensively studied. These compounds have shown significant antiinflammatory and analgesic activities, making them potential candidates for the development of new therapeutic agents. The synthesis often involves the creation of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating the analgesic potential in mouse models and minimal gastrointestinal side effects in rats upon chronic administration. The research highlights extensive quantitative structure-activity relationship (QSAR) studies to correlate the analgesic and antiinflammatory potencies with the steric and hydrogen-bonding properties of the benzoyl substituents (Muchowski et al., 1985).

Heterocyclic Compounds Synthesis

- Heterocyclic Derivatives : Studies on the synthesis of heterocyclic compounds from benzoyl propionic acid derivatives, including furanones, pyrrolinones, and benzoxazinones, reveal the versatility of these core structures in creating diverse bioactive molecules. The behavior of these derivatives toward different nucleophiles has been reported, showcasing their potential in drug development and chemical synthesis (Soliman et al., 2010).

Molecular Docking and In Vitro Screening

- Biological Activities : Novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, have been prepared and evaluated for their antimicrobial and antioxidant activities. These compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Such studies highlight the compound's potential in biomedical research and pharmaceutical applications (Flefel et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

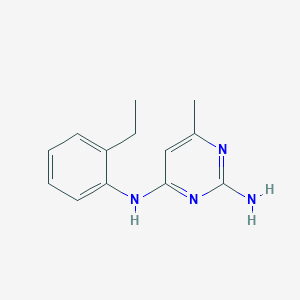

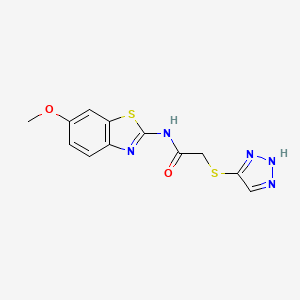

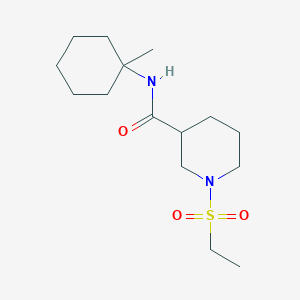

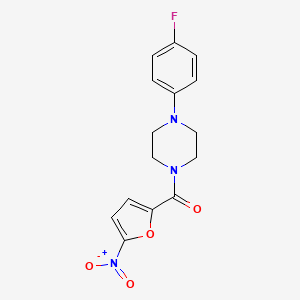

IUPAC Name |

(3S,4R)-4-phenyl-1-[3-(1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c25-19(15-7-4-8-16(9-15)24-12-21-22-13-24)23-10-17(18(11-23)20(26)27)14-5-2-1-3-6-14/h1-9,12-13,17-18H,10-11H2,(H,26,27)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBROFXWOSBIEH-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)